4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine - 2034524-53-1

4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Catalog Number: EVT-2877845
CAS Number: 2034524-53-1
Molecular Formula: C15H23N3O3S
Molecular Weight: 325.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-((4,6-Dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine

Compound Description: This compound is a pyrimidine derivative characterized by its crystal structure, which was determined through X-ray diffraction analysis . The study primarily focuses on the structural aspects of the compound, without delving into its specific biological activities.

Relevance: This compound shares the core pyrimidine ring system with the target compound, 4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine. Additionally, both compounds feature a piperidine ring, although their substitution patterns and attachments to the pyrimidine core differ. Despite these differences, the shared pyrimidine and piperidine moieties highlight a structural relationship between the two compounds .

1-(4-((6-Bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea

Compound Description: This study investigates the synthesis, crystal structure, and Density Functional Theory (DFT) analysis of a novel pyrido[2,3-d]pyrimidine compound . Although its biological activity is not explored in detail, the presence of the pyrido[2,3-d]pyrimidine scaffold suggests potential applications in medicinal chemistry.

Relevance: The compound exhibits structural similarities to 4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine due to the presence of a pyrimidine ring system, which acts as a central scaffold in both molecules. Although the target compound features a simple pyrimidine ring, this compound incorporates a pyrido[2,3-d]pyrimidine motif, representing a fused ring system. Despite this difference, the shared pyrimidine core emphasizes their structural connection and suggests potential commonalities in their chemical properties .

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (18b)

Compound Description: This compound acts as a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor and demonstrates promising antipsoriatic effects, particularly in a K14-VEGF transgenic mouse model . Its efficacy in reducing psoriatic symptoms and its favorable safety profile mark it as a potential drug candidate for psoriasis treatment.

Relevance: This compound shares a structural similarity with 4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine through the presence of a pyrimidine ring, albeit within a more complex pyrazolo[3,4-d]pyrimidine system. This shared core structure, despite the differences in their substituents, suggests a potential for common chemical properties and interactions with biological targets .

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

Compound Description: CHMFL-KIT-8140 is a highly potent type II cKIT kinase inhibitor, effectively targeting both the wild-type cKIT and the T670I gatekeeper mutant . This compound shows promise in inhibiting the proliferation of gastrointestinal stromal tumors (GISTs), particularly those resistant to conventional tyrosine kinase inhibitors like imatinib.

Relevance: While this compound doesn't share a direct structural similarity with 4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine, both are involved in targeting specific kinases. CHMFL-KIT-8140 inhibits cKIT, a receptor tyrosine kinase, while the pyrimidine core in the target compound suggests potential interactions with kinase domains. This functional connection, targeting different kinases within similar signaling pathways, highlights a broader relevance despite the structural differences .

4-{[4-({[4-(2,2,2-Trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic Acid

Compound Description: This compound exhibits polymorphism, existing in two distinct crystalline forms (Form I and Form II) [, , , , ]. The different forms might possess distinct physicochemical properties, impacting factors like solubility, stability, and bioavailability.

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidine-4-yl)oxy)-1H-indole-1-carboxamide

Compound Description: This research focuses on metabolites of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidine-4-yl)oxy)-1H-indole-1-carboxamide, aiming to understand their properties and potential applications in pharmaceutical compositions .

Relevance: Both this compound and 4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine belong to the pyrimidine derivative class, sharing the pyrimidine ring as a core structural element . Despite variations in their substituents and overall structures, this shared scaffold suggests potential similarities in their chemical behavior and possible interactions with biological targets.

Trans-Tetraaqua-bis((1-((7-hydroxy-3-(4-methoxy-3-sulfonatophenyl)-4-oxo-4H-chromen-8-yl)methyl)piperidin-1-ium-4-carbonyl)oxy-κO)zinc(II) Hexahydrate

Compound Description: This complex organic compound, incorporating a zinc ion, is characterized by its crystal structure, determined through X-ray diffraction . The research primarily delves into the structural intricacies of this compound.

Relevance: Similar to 4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine, this compound features a piperidine ring as part of its structure . Despite the differences in their overall structures and the presence of additional functional groups, the shared piperidine moiety highlights a structural connection, hinting at potential similarities in their conformational flexibility and interactions with biological systems.

(S)-1-(3-(((4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)methyl)piperidin-1-yl)-3-methylbutan-1-one

Compound Description: This compound, intended as a flavor modifier, underwent safety evaluations, including genotoxicity and toxicity studies . The research assessed its potential risks and established a margin of safety for its use in beverages.

Relevance: The shared structural feature between this compound and 4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine is the presence of a piperidine ring . Despite the significant differences in their overall structure and the lack of a pyrimidine core in this compound, the shared piperidine moiety suggests a potential for some commonalities in their conformational preferences and binding interactions.

2-Amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazin-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-α]pyrimidine-3-carboxamide (IG-32)

Compound Description: This compound acts as an ATR kinase inhibitor, demonstrating potential for development as an anticancer agent . Its ability to inhibit ATR, a key player in DNA damage response, suggests its therapeutic potential in targeting cancer cells.

2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile Monohydrate

Compound Description: This pyrrolo[2,3-d]pyrimidine derivative's crystal structure, elucidated by X-ray diffraction, reveals insights into its molecular conformation and intermolecular interactions, potentially impacting its physicochemical and biological properties .

Relevance: This compound shares the pyrimidine ring system with 4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine, although it is incorporated into a more complex pyrrolo[2,3-d]pyrimidine framework. Despite this structural difference, the shared pyrimidine core and the presence of a piperidine ring suggest potential commonalities in their chemical properties and interactions with biological systems .

(E)-3-(4-(((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (B3)

Compound Description: This compound acts as a potent histone deacetylase (HDAC) inhibitor, exhibiting strong antiproliferative effects against various cancer cell lines . Its ability to inhibit HDACs, key regulators of gene expression, makes it a promising candidate for anticancer therapy.

Relevance: Although structurally distinct from 4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine, both compounds share a functional connection as potential anticancer agents. While the specific mechanisms may differ, both target cellular pathways crucial for cancer cell survival and proliferation. This shared functional role, despite the lack of a direct structural similarity, highlights their potential value in cancer research and drug development .

4-(3-Chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoylmethyl)piperidin-4-yl]oxy}quinazoline

Compound Description: This quinazoline derivative, particularly its difumarate salt, is investigated for its potential in treating hyperproliferative disorders, including cancer [, , , ]. Its specific mechanism of action and efficacy are subjects of ongoing research.

N-{1-[5-Bromo-2-[(4-chlorobenzyl)oxy]benzyl]piperidin-4-yl}-N-ethylpicolinamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist, synthesized and characterized as a potential therapeutic agent for HIV-1 infection . Its ability to block the CCR5 receptor, crucial for HIV entry into cells, highlights its potential as an antiviral drug.

Relevance: While structurally distinct from 4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine, both compounds share a piperidine ring within their structures. This shared motif, despite the differences in their overall structures and substituents, suggests a potential for some overlap in their conformational flexibility and interactions with biological targets, although their specific mechanisms of action might differ .

4-(3-Chloro-2-fluoroanilino)-7-methoxy-6-[[1-(n-methylcarbamoylmethyl)-piperidin-4-yl]oxy]quinazoline difumarate

Compound Description: This compound, specifically its difumarate salt, is designed to treat hyperproliferative disorders like cancer [, , , ].

Relevance: While structurally distinct from 4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine, both compounds are investigated for their potential in targeting key cellular processes relevant to disease. This compound focuses on inhibiting hyperproliferative disorders, while the target compound, through its pyrimidine core, might interact with biological targets involved in similar pathways. This shared interest in modulating cellular pathways, despite their structural differences, underscores their relevance in medicinal chemistry [, , , ].

4-(3-((2-((4-Chlorobenzyl)thio)pyrimidin-4-yl)oxy)propoxy)-6-fluoro-2H-chromen-2-one (PC-12)

Compound Description: This pyrimidine-coumarin hybrid molecule acts as a potent inducer of JNK phosphorylation through ROS generation in breast cancer cells . Its selective inhibition of HER2-positive breast cancer cell proliferation and its ability to induce DNA damage and apoptosis highlight its potential as an anticancer agent.

Relevance: PC-12 and 4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine share the pyrimidine ring as a central structural motif. Despite differences in their substituents and overall structures, this shared core suggests potential commonalities in their chemical properties and interactions with biological targets. Furthermore, both compounds exhibit potential anticancer activities, although their mechanisms of action and target specificities might differ .

Properties

CAS Number

2034524-53-1

Product Name

4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine

IUPAC Name

4-(1-cyclohexylsulfonylpiperidin-3-yl)oxypyrimidine

Molecular Formula

C15H23N3O3S

Molecular Weight

325.43

InChI

InChI=1S/C15H23N3O3S/c19-22(20,14-6-2-1-3-7-14)18-10-4-5-13(11-18)21-15-8-9-16-12-17-15/h8-9,12-14H,1-7,10-11H2

InChI Key

AHTUNSWXSFZSBN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.